Ablacton

Description

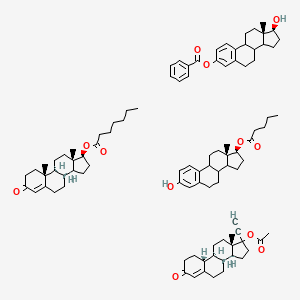

Structure

2D Structure

Properties

CAS No. |

64115-79-3 |

|---|---|

Molecular Formula |

C96H128O12 |

Molecular Weight |

1474 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate;[(8R,9S,10R,13S,14S)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate;[(13S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate;[(13S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate |

InChI |

InChI=1S/C26H40O3.C25H28O3.C23H32O3.C22H28O3/c1-4-5-6-7-8-24(28)29-23-12-11-21-20-10-9-18-17-19(27)13-15-25(18,2)22(20)14-16-26(21,23)3;1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26;1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2;1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h17,20-23H,4-16H2,1-3H3;2-6,8,10,15,20-23,26H,7,9,11-14H2,1H3;7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3;1,13,17-20H,5-12H2,2-3H3/t20-,21-,22-,23-,25-,26-;20?,21?,22?,23-,25-;18?,19?,20?,21-,23-;17-,18+,19+,20-,21-,22?/m0000/s1 |

InChI Key |

KMKOQNVUUNIMNW-HZJNKCPISA-N |

SMILES |

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C.CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C.CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 |

Isomeric SMILES |

CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C.CCCCC(=O)O[C@H]1CCC2[C@@]1(CCC3C2CCC4=C3C=CC(=C4)O)C.CC(=O)OC1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C.C[C@]12CCC3C(C1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 |

Canonical SMILES |

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C.CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C.CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 |

Synonyms |

Ablacton Ablaton estradiol - norethisterone - testosterone estradiol, norethisterone, testosterone drug combination |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Spironolactone, a Potential Analogue for Ablacton

Disclaimer: Direct in vitro studies on the mechanism of action for a substance specifically named "Ablacton," as defined by PubChem CID 191721, are not available in the public domain. The PubChem entry describes this compound as a mixture of several steroidal compounds. Given the structural similarities, this guide details the in vitro mechanism of action of Spironolactone, a well-characterized steroidal drug. The information presented here on Spironolactone may offer insights into the potential biological activities of steroidal mixtures like this compound.

Core Mechanism of Action

Spironolactone and its active metabolites function primarily as competitive antagonists of the mineralocorticoid receptor (MR) and the androgen receptor (AR).[1][2][3][4] This antagonism is central to its effects observed in vitro and in vivo. Additionally, spironolactone has been shown to inhibit steroidogenesis and, more recently, to induce the degradation of the DNA repair protein XPB.[3][5]

Mineralocorticoid Receptor (MR) Antagonism

In vitro, spironolactone competitively binds to the mineralocorticoid receptor, preventing the binding of aldosterone.[1][2] This action blocks the downstream signaling cascade that would typically lead to the transcription of aldosterone-responsive genes. The binding affinity of spironolactone to the MR has been quantified in various studies.

Androgen Receptor (AR) Antagonism

Spironolactone also acts as a direct antagonist of the androgen receptor.[1][4] It competes with androgens like dihydrotestosterone (DHT) for binding to the AR, thereby inhibiting the receptor's activation and subsequent translocation to the nucleus to regulate gene expression. This antiandrogenic activity is a key component of its mechanism of action.

Inhibition of Steroidogenesis

In vitro studies using adrenocortical cells have demonstrated that spironolactone can inhibit cortisol production. This effect is attributed to the selective inhibition of 17α-hydroxylase, a key enzyme in the steroid synthesis pathway.[5] Interestingly, this inhibition appears to be a "suicide inhibition" mechanism, where the enzyme metabolizes spironolactone into a reactive intermediate that then irreversibly inactivates the enzyme.[5]

Novel Cellular Target: Xeroderma Pigmentosum Group B (XPB) Protein

Recent high-throughput screening has identified a novel mechanism of action for spironolactone: the induction of proteolytic degradation of the xeroderma pigmentosum group B (XPB) protein.[3] XPB is a crucial component of the transcription factor II-H (TFIIH) complex, which is essential for both DNA repair (specifically, nucleotide excision repair or NER) and the initiation of transcription.[3] By promoting the degradation of XPB, spironolactone can inhibit DNA repair processes.[3]

Quantitative Data: Receptor Binding Affinities

The following table summarizes the in vitro binding affinities of spironolactone for various steroid hormone receptors.

| Receptor | Ligand | Assay Type | Value (nM) | Species | Reference |

| Mineralocorticoid Receptor (MR) | Spironolactone | Ki | 2.32 | Human | [4] |

| Mineralocorticoid Receptor (MR) | Spironolactone | IC50a | 49 | Human | [4] |

| Mineralocorticoid Receptor (MR) | Spironolactone | IC50b | 2.4–60 | Human | [4] |

| Androgen Receptor (AR) | Spironolactone | Ki | 39.4 | Human | [4] |

| Androgen Receptor (AR) | Spironolactone | IC50a | 120 | Human | [4] |

| Androgen Receptor (AR) | Spironolactone | IC50b | 13–670 | Human | [4] |

| Glucocorticoid Receptor (GR) | Spironolactone | Ki | 32.6 | Human | [4] |

| Glucocorticoid Receptor (GR) | Spironolactone | IC50a | 1,400 | Human | [4] |

| Progesterone Receptor (PR) | Spironolactone | Ki | 400 | Human | [4] |

| Progesterone Receptor (PR) | Spironolactone | IC50a | 650 | Human | [4] |

| Estrogen Receptor (ER) | Spironolactone | Ki | >1,100 | Human | [4] |

| Estrogen Receptor (ER) | Spironolactone | IC50b | 5,700 | Human | [4] |

Ki: Inhibition constant; IC50a: Half maximal inhibitory concentration (radioligand displacement); IC50b: Half maximal inhibitory concentration (reporter gene assay).

Signaling Pathways

Mineralocorticoid and Androgen Receptor Signaling

Spironolactone directly interferes with the canonical signaling pathways of both the mineralocorticoid and androgen receptors.

Spironolactone-Induced XPB Degradation Pathway

Spironolactone's effect on XPB leads to the inhibition of transcription and DNA repair.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of spironolactone for a target receptor.

Methodology:

-

Cell Lysate Preparation: Cells expressing the receptor of interest (e.g., human prostate cancer cells for AR) are harvested and lysed to prepare a cytosolic fraction containing the receptor.

-

Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]DHT for AR) is incubated with the cell lysate in the presence of increasing concentrations of unlabeled spironolactone.

-

Separation of Bound and Free Ligand: The reaction mixtures are filtered through a membrane that retains the receptor-ligand complexes.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of spironolactone. The IC50 value is determined, and the Ki is calculated using the Cheng-Prusoff equation.

In Vitro Steroidogenesis Assay

Objective: To assess the effect of spironolactone on cortisol production in adrenocortical cells.

Methodology:

-

Cell Culture: Guinea pig adrenocortical cells are cultured in appropriate media.

-

Preincubation: Cells are preincubated with spironolactone or its metabolites for a defined period.[5]

-

Stimulation: The cells are then stimulated with ACTH to induce cortisol production. In some experiments, exogenous steroid precursors (e.g., progesterone, 17α-hydroxyprogesterone) are added.[5]

-

Sample Collection: The cell culture supernatant is collected at various time points.

-

Cortisol Measurement: Cortisol levels in the supernatant are quantified using a specific radioimmunoassay (RIA) or ELISA.

-

Enzyme Activity Assays: To pinpoint the site of inhibition, microsomal and mitochondrial fractions are isolated from the treated cells, and the activities of key steroidogenic enzymes (e.g., 17α-hydroxylase, 21-hydroxylase, 11β-hydroxylase) are measured using radiolabeled substrates.[5]

Western Blot for XPB Protein Levels

Objective: To determine the effect of spironolactone on the cellular levels of the XPB protein.

Methodology:

-

Cell Culture and Treatment: A suitable human cell line is cultured and treated with various concentrations of spironolactone for different durations.

-

Protein Extraction: Total cellular protein is extracted from the treated and control cells using a lysis buffer.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for the XPB protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualization: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. A loading control (e.g., β-actin or GAPDH) is used to normalize the data.

Experimental Workflow Diagram

References

- 1. Antiandrogenic effect of spirolactones: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pfizermedical.com [pfizermedical.com]

- 3. Spironolactone and XPB: An Old Drug with a New Molecular Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]

- 5. Mechanism of action of spironolactone on cortisol production by guinea pig adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The "Ablacton Compound": Deconstructing a Misnomer in Pharmaceutical Chemistry

A technical analysis reveals that the term "Ablacton," as referenced in chemical databases, does not refer to a single, discrete molecular entity. Instead, it is documented as a complex mixture of four distinct steroidal compounds. This clarification is critical for researchers, scientists, and drug development professionals to avoid confusion and misdirection in research and development efforts.

A thorough review of chemical literature and databases, including the comprehensive PubChem repository, indicates that "this compound" is a synonym for a specific combination of steroid derivatives.[1] The constituent components of this mixture are identified as:

-

19-Norpregn-4-en-20-yn-3-one, 17-(acetyloxy)-, (17alpha)-

-

(17beta)-17-hydroxyestra-1,3,5(10)-trien-3-yl benzoate

-

(17beta)-3-hydroxyestra-1,3,5(10)-trien-17-yl pentanoate

-

(17beta)-17-((1-oxoheptyl)oxy)androst-4-en-3-one

This finding fundamentally alters the approach to studying "this compound." It is not a singular compound with a unique discovery and synthesis pathway, but rather a formulation of multiple, known hormonal substances. Therefore, a singular, in-depth technical guide on the "discovery and synthesis of the this compound compound" is not feasible.

Implications for Research and Development

The characterization of this compound as a mixture has several important implications for the scientific community:

-

Pharmacological Activity: The biological effects attributed to "this compound" would be the result of the combined or synergistic actions of its four components. Understanding its mechanism of action would require the deconvolution of the individual pharmacological profiles of each steroid and their potential interactions.

-

Synthesis and Manufacturing: The production of "this compound" involves the separate synthesis of each of the four components, followed by their precise combination in defined ratios. The synthesis of steroid lactones and related structures often involves multi-step processes. For instance, the synthesis of spironolactone, a related steroidal lactone, utilizes 4-androstenedione as a starting material and proceeds through addition and oxidative cyclization reactions.[2][3] General methods for lactone synthesis, such as the dehydrative cyclization of aldonic or aldaric acids using techniques like azeotropic distillation, are also established in organic chemistry.[4][5]

-

Regulatory and Clinical Considerations: From a regulatory perspective, a multi-component drug product like this compound presents a more complex profile for approval and quality control compared to a single active pharmaceutical ingredient.

Summary of "this compound" Components

For clarity and future reference, the table below summarizes the key identifiers for the mixture known as this compound.

| Identifier | Value | Source |

| PubChem CID | 191721 | [1] |

| Molecular Formula | C96H128O12 | [1] |

| Molecular Weight | 1474.0 g/mol | [1] |

| Synonyms | This compound, Ablaton | [1] |

References

- 1. This compound | C96H128O12 | CID 191721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN104327149A - Synthesis method of spironolactone intermediate testosterone lactone - Google Patents [patents.google.com]

- 3. Spironolactone | C24H32O4S | CID 5833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN1993365A - Synthesis of aldonolactones, aldarolactones, and aldarodilactones using azeotrophic distillation - Google Patents [patents.google.com]

- 5. US20060084800A1 - Synthesis of aldonolactones, aldarolactones, and aldarodilactones using azeotropic distillation - Google Patents [patents.google.com]

In-Depth Technical Guide to the Components of Ablacton

Disclaimer: The substance referred to as "Ablacton" is not a single molecular entity but a mixture of four distinct steroid hormone esters. This guide provides a detailed technical overview of each of the four components.

Introduction to the Components of this compound

This compound is a formulation comprising four steroid esters. These compounds are pro-drugs, meaning they are converted into their active forms within the body. The components are:

-

Norethisterone Acetate: A synthetic progestin.

-

Estradiol Benzoate: A synthetic estrogen.

-

Estradiol Valerate: A synthetic estrogen.

-

Testosterone Enanthate: A synthetic androgen.

This technical guide will provide an in-depth analysis of the molecular formula, chemical and physical properties, pharmacological properties, signaling pathways, and relevant experimental protocols for each of these four components.

Physicochemical Properties of this compound Components

The quantitative data for the four steroid esters are summarized in the table below for easy comparison.

| Property | Norethisterone Acetate | Estradiol Benzoate | Estradiol Valerate | Testosterone Enanthate |

| Molecular Formula | C₂₂H₂₈O₃[1] | C₂₅H₂₈O₃[2] | C₂₃H₃₂O₃[3] | C₂₆H₄₀O₃[4][5][6] |

| Molecular Weight | 340.46 g/mol [1] | 376.5 g/mol [2] | 356.50 g/mol [7] | 400.6 g/mol [6] |

| IUPAC Name | [(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate[8] | [(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate[9] | [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate[10] | [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate[6] |

| CAS Number | 51-98-9[1] | 50-50-0[2] | 979-32-8[3] | 315-37-7[5] |

| Melting Point | Not specified | 191-198 °C[11] | Not specified | 34-39 °C[12] |

| Solubility | Not specified | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 2 mg/ml[2] | Soluble in organic solvents | Soluble in ethanol, DMSO, and DMF[12] |

Norethisterone Acetate: A Synthetic Progestin

Norethisterone acetate is a synthetic progestin that functions as a prodrug to norethisterone.[13] It is utilized in various therapeutic applications, including the treatment of endometriosis, irregular menstrual cycles, and as a component of hormonal contraceptives.[14][15]

Mechanism of Action and Signaling Pathway

Norethisterone acetate exerts its biological effects by binding to progesterone receptors (PRs), which are intracellular transcription factors.[16][17] Upon binding, the receptor-ligand complex undergoes a conformational change, dimerizes, and translocates to the nucleus. Inside the nucleus, it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[17] This genomic signaling pathway is responsible for the long-term effects of progestins.[18]

In addition to its progestogenic activity, norethisterone and its acetate derivative have been shown to be potent agonists of the androgen receptor (AR).[19]

Estradiol Benzoate and Estradiol Valerate: Synthetic Estrogens

Estradiol benzoate and estradiol valerate are both synthetic esters of 17β-estradiol, the most potent natural estrogen.[4][20][21] They function as prodrugs, being hydrolyzed in the body to release 17β-estradiol.[4][13][22] These compounds are used in hormone replacement therapy to alleviate symptoms of menopause and in the management of hypoestrogenism.[20][21]

Mechanism of Action and Signaling Pathways

The physiological effects of estradiol are mediated through two main estrogen receptor subtypes: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[3][4] These receptors are located in various tissues and mediate both genomic and non-genomic signaling pathways.[4][9]

Genomic Signaling: In the classical genomic pathway, estradiol diffuses into the cell and binds to ERs in the cytoplasm or nucleus.[4] This binding induces a conformational change, causing the receptor to dimerize and translocate to the nucleus. The ER dimer then binds to estrogen response elements (EREs) on the DNA, recruiting co-regulators to modulate the transcription of target genes.[4][23]

Non-Genomic Signaling: Estradiol can also elicit rapid cellular responses through non-genomic pathways.[4] This involves a population of ERs located at the cell membrane.[4] Binding of estradiol to these membrane-associated receptors activates intracellular signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways.[4][24]

Testosterone Enanthate: A Synthetic Androgen

Testosterone enanthate is a long-acting esterified version of testosterone, the primary male sex hormone.[1][6] It is a prodrug that is converted to testosterone in the body.[1] Medically, it is used for testosterone replacement therapy in men with hypogonadism.[12]

Mechanism of Action and Signaling Pathway

Testosterone, the active form of testosterone enanthate, exerts its effects by binding to the androgen receptor (AR), an intracellular steroid receptor.[1][2] The AR is a ligand-activated transcription factor that regulates the expression of androgen-responsive genes.[25]

Genomic Signaling: In the classical pathway, testosterone enters the cell and may be converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase.[1] Testosterone or DHT then binds to the AR in the cytoplasm, causing the dissociation of heat shock proteins. The hormone-receptor complex translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA, thereby modulating gene transcription.[26][27]

Non-Genomic Signaling: Androgens can also initiate rapid, non-genomic signaling events. This involves a subpopulation of ARs located at the cell membrane that can interact with and activate signaling molecules such as Src kinase, leading to the stimulation of pathways like the MAPK pathway.[28]

Experimental Protocols

Detailed experimental protocols are crucial for studying the effects of these steroid hormones. Below are outlines of key experimental methodologies.

Receptor Binding Assay

Objective: To determine the binding affinity of the steroid hormones (or their active metabolites) to their respective receptors (PR, ER, AR).

Methodology:

-

Preparation of Receptor Source:

-

Utilize purified recombinant human receptors or cell lysates from tissues/cell lines known to express the target receptor (e.g., MCF-7 cells for ER, LNCaP cells for AR).

-

-

Radioligand Binding:

-

Incubate a constant concentration of a high-affinity radiolabeled ligand (e.g., ³H-progesterone, ³H-estradiol, or ³H-testosterone) with the receptor preparation.

-

-

Competitive Binding:

-

In parallel incubations, add increasing concentrations of the unlabeled test compound (norethisterone, estradiol, or testosterone).

-

-

Separation of Bound and Free Ligand:

-

After incubation to equilibrium, separate the receptor-bound radioligand from the free radioligand using methods such as filtration through glass fiber filters or dextran-coated charcoal adsorption.

-

-

Quantification:

-

Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Calculate the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) and the Ki (inhibitory constant) using non-linear regression analysis (e.g., Cheng-Prusoff equation).

-

Reporter Gene Assay

Objective: To measure the transcriptional activity of the steroid hormone receptors in response to ligand binding.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HeLa or HEK293T cells) that has low or no endogenous expression of the target receptor.

-

Co-transfect the cells with two plasmids:

-

An expression vector encoding the full-length human receptor (PR, ERα, ERβ, or AR).

-

A reporter plasmid containing a hormone response element (PRE, ERE, or ARE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

-

-

-

Hormone Treatment:

-

After transfection, treat the cells with various concentrations of the test compound.

-

-

Cell Lysis and Reporter Activity Measurement:

-

After an appropriate incubation period (e.g., 24 hours), lyse the cells.

-

Measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

-

-

Data Analysis:

-

Normalize reporter activity to a co-transfected internal control (e.g., Renilla luciferase) or total protein concentration.

-

Plot the normalized reporter activity against the logarithm of the ligand concentration.

-

Determine the EC₅₀ (effective concentration to elicit 50% of the maximal response).

-

References

- 1. Testosterone enanthate - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Testosterone Enanthate? [synapse.patsnap.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. benchchem.com [benchchem.com]

- 5. What is the mechanism of Estradiol Valerate? [synapse.patsnap.com]

- 6. google.com [google.com]

- 7. selleckchem.com [selleckchem.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmaoffer.com [pharmaoffer.com]

- 11. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 12. goodrx.com [goodrx.com]

- 13. Estradiol Benzoate | C25H28O3 | CID 222757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Norethindrone acetate (Aygestin, Norlutate): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 15. my.clevelandclinic.org [my.clevelandclinic.org]

- 16. What is the mechanism of Norethindrone Acetate? [synapse.patsnap.com]

- 17. Progesterone receptor - Wikipedia [en.wikipedia.org]

- 18. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Estradiol benzoate - Wikipedia [en.wikipedia.org]

- 21. Estradiol valerate - Wikipedia [en.wikipedia.org]

- 22. Estradiol Valerate | C23H32O3 | CID 13791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. mdpi.com [mdpi.com]

- 25. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. abeomics.com [abeomics.com]

A Technical Guide to the Cellular Activity of Alantolactone

Note on Terminology: The initial request specified "Ablacton." However, scientific literature predominantly details the biological activities of "Alantolactone." "this compound" appears to be a less common term, potentially referring to a mixture containing Alantolactone or a related compound. This guide will focus on the extensively studied compound, Alantolactone, assuming it to be the substance of interest.

Introduction

Alantolactone, a sesquiterpene lactone isolated from the roots of plants such as Inula helenium (elecampane), has garnered significant attention in preclinical research for its potent biological activities.[1][2] This technical guide provides an in-depth overview of the cellular and molecular mechanisms of Alantolactone in various cellular models, with a primary focus on its anticancer and anti-inflammatory properties. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Anticancer Activity of Alantolactone

Alantolactone exhibits significant cytotoxic and pro-apoptotic effects across a wide range of cancer cell lines. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways that govern cell survival, proliferation, and apoptosis.

Data Presentation: Cytotoxicity of Alantolactone in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Alantolactone in various cancer cell lines, providing a quantitative measure of its cytotoxic potency.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 13.3 | 48 | [3] |

| BT-549 | Triple-Negative Breast Cancer | 4.5 - 17.1 | 48 | [3] |

| MCF-7 | Breast Cancer | 19.4 - 39.6 | 48 | [3] |

| HeLa | Cervical Cancer | ~30 | 12 | [4] |

| HepG2 | Liver Cancer | Not specified | Not specified | [5] |

| U87 | Glioblastoma | Not specified | Not specified | [5] |

| K562 | Leukemia | 2.75 | 72 | [6] |

| HL60 | Leukemia | 3.26 | 72 | [6] |

| THP-1 | Acute Myeloid Leukemia | 2.17 | 72 | [6] |

| 143B | Osteosarcoma | 4.251 | Not specified | [7] |

| MG63 | Osteosarcoma | 6.963 | Not specified | [7] |

| U2OS | Osteosarcoma | 5.531 | Not specified | [7] |

| RKO | Colon Cancer | Not specified | Not specified | [8] |

| NCI-H1299 | Lung Cancer | <20 | 24 | [9] |

| Anip973 | Lung Cancer | <20 | 24 | [9] |

| A549 | Lung Adenocarcinoma | Not specified | Not specified | [10] |

| Raji | Lymphoma | 10.97 | 48 | [11] |

| Namalwa | Lymphoma | 6.23 | 48 | [11] |

Key Signaling Pathways Modulated by Alantolactone in Cancer Cells

1. STAT3 Signaling Pathway:

Alantolactone is a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[5][12] It effectively suppresses both constitutive and inducible STAT3 activation at tyrosine 705.[12] This inhibition prevents STAT3 translocation to the nucleus, reduces its DNA-binding activity, and subsequently downregulates the expression of STAT3 target genes involved in cell survival and proliferation, such as Bcl-2, cyclin D1, and survivin.[12][13] The mechanism of STAT3 inhibition by Alantolactone is linked to the generation of reactive oxygen species (ROS) and the promotion of STAT3 glutathionylation.[5][10]

Caption: Alantolactone inhibits the STAT3 signaling pathway.

2. NF-κB Signaling Pathway:

Alantolactone exerts anti-inflammatory and anticancer effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[14][15] It prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κBα (IκBα).[15] This action blocks the nuclear translocation of the NF-κB subunits p65 and p50, thereby inhibiting the transcription of NF-κB target genes, which include pro-inflammatory cytokines and cell survival proteins.[14] In some cellular contexts, Alantolactone's derivatives have been shown to inhibit the binding of the NF-κB subunit RelA to promoter regions of target genes.[15]

Caption: Alantolactone inhibits the NF-κB signaling pathway.

3. Intrinsic Apoptosis Pathway:

Alantolactone induces apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[5][8] This process is initiated by an increase in intracellular Reactive Oxygen Species (ROS) and depletion of glutathione (GSH).[4][5] The oxidative stress leads to a disruption of the mitochondrial membrane potential and an altered Bcl-2/Bax ratio, with a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax.[16][17] This results in the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the executioner caspase-3, leading to apoptotic cell death.[8]

Caption: Alantolactone induces apoptosis via the intrinsic pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the biological activity of Alantolactone.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.[3]

-

Treatment: Treat the cells with various concentrations of Alantolactone (e.g., 0, 10, 20, 40, 80 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).[11]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Double Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Alantolactone at various concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and to quantify changes in their expression levels.

-

Protein Extraction: Lyse Alantolactone-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., STAT3, p-STAT3, NF-κB p65, Bcl-2, Bax, Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the biological activity of Alantolactone in a cellular model.

Caption: A general workflow for studying Alantolactone's bioactivity.

Anti-inflammatory Activity of Alantolactone

Alantolactone also demonstrates potent anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways.[18] In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, Alantolactone has been shown to suppress the production of pro-inflammatory mediators including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[19] This is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[14]

Conclusion

Alantolactone is a promising natural compound with significant anticancer and anti-inflammatory activities demonstrated in a variety of cellular models. Its ability to modulate multiple critical signaling pathways, including STAT3, NF-κB, and the intrinsic apoptosis pathway, underscores its therapeutic potential. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of Alantolactone. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in in vivo models.

References

- 1. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting apoptosis pathways in cancer with alantolactone and isoalantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alantolactone induces apoptosis of human cervical cancer cells via reactive oxygen species generation, glutathione depletion and inhibition of the Bcl-2/Bax signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alantolactone induces apoptosis in HepG2 cells through GSH depletion, inhibition of STAT3 activation, and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alantolactone selectively ablates acute myeloid leukemia stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alantolactone inhibits proliferation, metastasis and promotes apoptosis of human osteosarcoma cells by suppressing Wnt/β-catenin and MAPKs signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alantolactone induces apoptosis in RKO cells through the generation of reactive oxygen species and the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Alantolactone induces apoptosis, promotes STAT3 glutathionylation and enhances chemosensitivity of A549 lung adenocarcinoma cells to doxorubicin via oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. Alantolactone selectively suppresses STAT3 activation and exhibits potent anticancer activity in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researcherslinks.com [researcherslinks.com]

- 14. Alantolactone suppresses inducible nitric oxide synthase and cyclooxygenase-2 expression by down-regulating NF-κB, MAPK and AP-1 via the MyD88 signaling pathway in LPS-activated RAW 264.7 cells. | Sigma-Aldrich [sigmaaldrich.com]

- 15. Alantolactone derivatives inhibit the tumor necrosis factor α-induced nuclear factor κB pathway by a different mechanism from alantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. Alantolactone induces apoptosis of human cervical cancer cells via reactive oxygen species generation, glutathione depletion and inhibition of the Bcl-2/Bax signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anti-Neuroinflammatory Effect of Alantolactone through the Suppression of the NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of Spironolactone: A Technical Guide

Disclaimer: Initial searches for "Ablacton" did not yield a specific therapeutic agent. The information presented in this guide pertains to Spironolactone (commonly marketed as Aldactone), a well-researched drug with a similar name and established therapeutic applications. It is presumed that the query for "this compound" was intended to refer to this compound.

This technical guide provides an in-depth overview of the therapeutic targets of spironolactone, its mechanism of action, and the experimental methodologies used to elucidate its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals.

Core Therapeutic Targets and Mechanism of Action

Spironolactone's therapeutic effects are primarily mediated through its competitive antagonism of two key nuclear receptors: the Mineralocorticoid Receptor (MR) and the Androgen Receptor (AR) .[1] Its action as a potassium-sparing diuretic and an anti-androgen stems from its ability to block the physiological effects of aldosterone and androgens, respectively.

Mineralocorticoid Receptor (MR) Antagonism

Spironolactone binds to the MR, primarily in the distal convoluted tubule and collecting duct of the kidneys, thereby inhibiting the binding of aldosterone.[1] This blockade prevents the aldosterone-induced reabsorption of sodium and water, leading to a diuretic and antihypertensive effect.[1] Importantly, by antagonizing the MR, spironolactone also reduces the excretion of potassium, a key feature of its classification as a potassium-sparing diuretic.

Androgen Receptor (AR) Antagonism

Spironolactone also acts as a competitive antagonist of the AR.[1] It competes with androgens, such as testosterone and dihydrotestosterone (DHT), for binding to the AR, thereby inhibiting androgen-mediated gene expression.[1] This anti-androgenic activity is the basis for its use in conditions associated with excess androgen, such as hirsutism and acne.

Quantitative Data: Receptor Binding Affinity

The binding affinity of spironolactone and its active metabolites to various steroid hormone receptors has been quantified using in vitro radioligand binding assays. The following table summarizes key binding affinity values (IC50 and Ki) for spironolactone.

| Receptor | Ligand | Assay Type | Value (nM) |

| Mineralocorticoid Receptor (MR) | Spironolactone | IC50 | 24 |

| Androgen Receptor (AR) | Spironolactone | IC50 | 77 |

| Glucocorticoid Receptor (GR) | Spironolactone | IC50 | 2400 |

| Progesterone Receptor (PR) | Spironolactone | EC50 | 740 |

Signaling Pathways

The following diagrams illustrate the signaling pathways of the Mineralocorticoid and Androgen Receptors and the mechanism of spironolactone's antagonistic action.

Caption: Mineralocorticoid Receptor Signaling Pathway and Spironolactone Inhibition.

References

An In-Depth Technical Guide to the Components of Ablacton

Disclaimer: The term "Ablacton" has been associated with at least two distinct chemical compositions. This guide addresses both formulations to provide a comprehensive resource for researchers, scientists, and drug development professionals. The first formulation, identified from pharmaceutical catalogs, is a combination of four well-defined steroid esters: Estradiol Benzoate, Estradiol Valerate, Norethindrone Acetate, and Testosterone Enanthate. The second formulation is linked to the Chemical Abstracts Service (CAS) number 64115-79-3 and represents a specific mixture of four different steroidal compounds. This document will delineate the chemical identifiers, mechanisms of action, and relevant experimental data for the components of both potential "this compound" formulations.

Part 1: this compound as a Formulation of Estradiol Benzoate, Estradiol Valerate, Norethindrone Acetate, and Testosterone Enanthate

This section details the individual components of a formulation historically referred to as this compound, comprising two estrogen esters, a progestin, and a testosterone ester. Such combinations have been utilized in hormone replacement therapy and other endocrine-related applications.

Estradiol Benzoate

Estradiol Benzoate is a synthetic ester of the natural estrogen, 17β-estradiol. The addition of the benzoate group at the C3 position increases its duration of action.

| Identifier | Value |

| CAS Number | 50-50-0[1][2] |

| PubChem CID | 222757[2] |

| IUPAC Name | [(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate[2] |

| Molecular Formula | C25H28O3[1][2] |

| InChI | InChI=1S/C25H28O3/c1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h2-6,8,10,15,20-23,26H,7,9,11-14H2,1H3/t20-,21-,22+,23+,25+/m1/s1[1][2] |

| InChIKey | UYIFTLBWAOGQBI-BZDYCCQFSA-N[1][2] |

| SMILES | C[C@]12CC[C@H]3--INVALID-LINK--CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5[2] |

| Synonyms | β-Estradiol Benzoate, 17β-Estradiol 3-Benzoate, Progynon B oleoso[1][2] |

Estradiol Benzoate is a prodrug that is hydrolyzed to 17β-estradiol in the body. Estradiol exerts its effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. Upon binding, the receptor-ligand complex translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling pathway influences a wide array of physiological processes, including the development and maintenance of female reproductive tissues and secondary sexual characteristics.

Receptor Binding Assay: To determine the binding affinity of Estradiol Benzoate for estrogen receptors, a competitive binding assay can be performed.

-

Preparation of Receptor: Human recombinant ERα or ERβ is used.

-

Radioligand: [3H]-Estradiol is used as the radiolabeled ligand.

-

Procedure: A constant concentration of the ER and [3H]-Estradiol are incubated with increasing concentrations of unlabeled Estradiol Benzoate in a suitable buffer (e.g., Tris-HCl) at 4°C.

-

Separation: Bound and free radioligand are separated using a method such as dextran-coated charcoal or filtration.

-

Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

-

Data Analysis: The concentration of Estradiol Benzoate that inhibits 50% of the specific binding of [3H]-Estradiol (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.

Estradiol Valerate

Estradiol Valerate is another ester of 17β-estradiol, with the valerate group attached at the C17 position. This modification also results in a prolonged duration of action compared to estradiol.

| Identifier | Value |

| CAS Number | 979-32-8[3][4][5][6] |

| PubChem CID | 13791[7] |

| IUPAC Name | [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate |

| Molecular Formula | C23H32O3[3][4] |

| InChI | InChI=1S/C23H32O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m0/s1[3] |

| InChIKey | RSEPBGGWRJCQGY-IUHILOBXSA-N[3] |

| SMILES | CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C |

| Synonyms | Delestrogen, Progynova, Climaval[6][7] |

Similar to Estradiol Benzoate, Estradiol Valerate is a prodrug that is cleaved in vivo to release 17β-estradiol and valeric acid.[7] The liberated estradiol then follows the same signaling pathway as described above, binding to estrogen receptors and modulating gene expression. The primary difference between the valerate and benzoate esters lies in their pharmacokinetic profiles, such as absorption and half-life.

Norethindrone Acetate

Norethindrone Acetate, also known as Norethisterone Acetate, is a synthetic progestin. It is the acetate ester of norethindrone.

| Identifier | Value |

| CAS Number | 51-98-9[8][9][10][11] |

| PubChem CID | 5832[11] |

| IUPAC Name | [(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate[11] |

| Molecular Formula | C22H28O3[8][9][11] |

| InChI | InChI=1S/C22H28O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,17-20H,5-12H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1[9][11] |

| InChIKey | IMONTRJLAWHYGT-ZCPXKWAGSA-N[9][11] |

| SMILES | CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C[11] |

| Synonyms | Norethisterone acetate, Aygestin, Norlutin acetate[8][9][11] |

Norethindrone Acetate is a progestin, meaning it mimics the effects of progesterone. It binds to and activates progesterone receptors (PR-A and PR-B), which, like estrogen receptors, are nuclear hormone receptors. Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. The dimer then binds to progesterone response elements (PREs) on DNA, leading to the recruitment of co-regulatory proteins and the modulation of target gene transcription. In the context of hormone therapy, progestins are used to oppose the proliferative effects of estrogens on the endometrium.

Testosterone Enanthate

Testosterone Enanthate is an ester of the primary male sex hormone, testosterone. The enanthate ester at the C17β position makes it a long-acting form of testosterone.

| Identifier | Value |

| CAS Number | 315-37-7[12][13][14][15][16] |

| PubChem Substance ID | 329826733[13] |

| IUPAC Name | (17β)-17-[(1-Oxoheptyl)oxy]androst-4-en-3-one[12][13] |

| Molecular Formula | C26H40O3[12][13][14][16] |

| InChI | 1S/C26H40O3/c1-4-5-6-7-8-24(28)29-23-12-11-21-20-10-9-18-17-19(27)13-15-25(18,2)22(20)14-16-26(21,23)3/h17,20-23H,4-16H2,1-3H3/t20-,21-,22-,23-,25-,26-/m0/s1[12][13][14] |

| InChIKey | VOCBWIIFXDYGNZ-IXKNJLPQSA-N[12][13][14] |

| SMILES | CCCCCCC(=O)O[C@H]1CC[C@H]2[C@@H]3CCC4=CC(=O)CC[C@]4(C)[C@H]3CC[C@]12C[13] |

| Synonyms | Testosterone heptanoate, Delatestryl[12][14][16] |

Testosterone Enanthate is a prodrug of testosterone. After administration, it is hydrolyzed to release free testosterone. Testosterone mediates its effects primarily by binding to the androgen receptor (AR), another member of the nuclear receptor superfamily. The testosterone-AR complex can directly regulate gene expression by binding to androgen response elements (AREs) on DNA. Alternatively, in some tissues, testosterone can be converted to dihydrotestosterone (DHT) by the enzyme 5α-reductase. DHT binds to the AR with higher affinity and is a more potent androgen. In other tissues, such as adipose and brain tissue, testosterone can be converted to estradiol by the enzyme aromatase, thereby exerting estrogenic effects.

Part 2: this compound as Defined by CAS Number 64115-79-3

The PubChem database entry for CAS number 64115-79-3 describes "this compound" as a mixture of four specific steroidal compounds. It is important to note that one of these components, Testosterone Enanthate (CID 9416), is also part of the formulation described in Part 1. The other three components are distinct. Further investigation is required to fully characterize the intended use and pharmacological properties of this specific mixture. The individual components are detailed below.

(Further investigation into the specific structures and common names of PubChem CIDs 163332, 162640, and 66442 is ongoing to provide a complete profile for this formulation. This section will be updated as more information becomes available.)

References

- 1. caymanchem.com [caymanchem.com]

- 2. Estradiol Benzoate | C25H28O3 | CID 222757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Estradiol Valerate [webbook.nist.gov]

- 4. Estradiol valerate | CAS#:979-32-8 | Chemsrc [chemsrc.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. estradiol valerate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. 19-Norethindrone acetate | CAS 51-98-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. 19-Norethindrone acetate | 51-98-9 [chemicalbook.com]

- 10. CAS No.51-98-9,19-Norethindrone acetate Suppliers [lookchem.com]

- 11. Norethisterone Acetate | C22H28O3 | CID 5832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. CAS Common Chemistry [commonchemistry.cas.org]

- 13. Testosterone enanthate analyticalstandard 315-37-7 [sigmaaldrich.com]

- 14. Testosterone enanthate CAS#: 315-37-7 [m.chemicalbook.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. Testosterone enanthate [webbook.nist.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Ablacton" is identified as a combination drug formulation historically used for the suppression of lactation.[1] This technical guide provides a comprehensive literature review of this compound's constituent compounds, delving into their synthesis, mechanisms of action, and the experimental methodologies used to characterize them. This compound is a mixture of four steroid compounds: a progestin, two estrogen derivatives, and an androgen derivative.[2] Understanding the individual contributions of these components is crucial for appreciating the formulation's therapeutic rationale and for informing future research in steroid hormone pharmacology.

Component I: (17α)-17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one (Norethisterone Acetate)

Norethisterone acetate is a synthetic progestin that acts as an agonist for the progesterone receptor.[3][4] Its primary role in the this compound formulation is likely to inhibit ovulation and antagonize the effects of estrogen on the endometrium.[3]

Biological Activity and Mechanism of Action

Norethisterone acetate exerts its effects by binding to and activating intracellular progesterone receptors.[3] This ligand-receptor complex then translocates to the nucleus, where it modulates the transcription of target genes.[3] This can lead to the suppression of gonadotropin secretion from the pituitary gland, thereby inhibiting follicular development and ovulation.[3] Additionally, it induces secretory changes in the endometrium.[5]

Signaling Pathway

The signaling pathway for norethisterone acetate primarily involves its interaction with progesterone receptors, leading to downstream effects on gene expression.

Quantitative Data

| Parameter | Value | Assay System | Reference |

| Receptor Binding | |||

| Progesterone Receptor Affinity | Similar to progesterone | Whole-cell binding assays | [3] |

| Androgen Receptor Agonist Activity | Efficacious, comparable to DHT | Transactivation and transrepression transcriptional assays | [3] |

| Pharmacokinetics | |||

| Bioavailability (oral) | High | Human studies | [6] |

Experimental Protocols

Progesterone Receptor Binding Assay:

A competitive binding assay can be performed using cells expressing the human progesterone receptor. The assay measures the ability of norethisterone acetate to displace a radiolabeled progestin, such as [3H]-promegestone. The concentration of norethisterone acetate that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

In Vivo Uterine Gland Development Assay:

To assess the progestogenic activity in vivo, immature female rabbits are primed with estrogen and then treated with norethisterone acetate. The uterus is then examined histologically for glandular development, which is a characteristic response to progestins.

Component II: (17β)-17-Hydroxyestra-1,3,5(10)-trien-3-yl Benzoate (Estradiol Benzoate)

Estradiol benzoate is a synthetic ester of the natural estrogen, 17β-estradiol. It functions as a prodrug, being hydrolyzed to estradiol in the body.[7] Its primary role is to provide the effects of estrogen, which, in the context of lactation suppression, likely contributes to the negative feedback on prolactin secretion.

Biological Activity and Mechanism of Action

Estradiol, the active form of estradiol benzoate, binds to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.[8][9] The estrogen-ER complex translocates to the nucleus and binds to estrogen response elements (EREs) on DNA, thereby regulating the transcription of target genes.[8] This can lead to a wide range of physiological effects, including regulation of the menstrual cycle and maintenance of female secondary sexual characteristics. In the context of lactation, estrogens can inhibit prolactin secretion from the pituitary gland.

Signaling Pathway

The signaling cascade for estradiol benzoate is initiated by its conversion to estradiol and subsequent binding to estrogen receptors.

Quantitative Data

| Parameter | Value | Assay System | Reference |

| Receptor Binding | |||

| IC50 for ERα (human) | 22-28 nM | Competitive binding assay | [7] |

| IC50 for ERα (murine) | 22-28 nM | Competitive binding assay | [7] |

| IC50 for ER (chicken) | 22-28 nM | Competitive binding assay | [7] |

| In Vivo Effects | |||

| Dose for antifertility effect in male rats | 50 µ g/day | Male rat model | [10] |

Experimental Protocols

Estrogen Receptor Competitive Binding Assay:

This assay determines the binding affinity of estradiol benzoate (or its active metabolite, estradiol) to estrogen receptors. A common method involves using rat uterine cytosol as a source of ER. The test compound competes with a radiolabeled estrogen, such as [3H]-17β-estradiol, for binding to the receptor. The amount of bound radioactivity is measured to determine the IC50 of the test compound.

In Vivo Uterotrophic Assay:

To assess the estrogenic activity in vivo, immature or ovariectomized female rats are treated with estradiol benzoate. The increase in uterine weight is a sensitive and specific endpoint for estrogenic activity.

Component III: (17β)-3-Hydroxyestra-1,3,5(10)-trien-17-yl Pentanoate (Estradiol Pentanoate/Valerate)

Similar to estradiol benzoate, estradiol pentanoate (also known as estradiol valerate) is a prodrug of 17β-estradiol.[11] Its longer ester chain may provide a more sustained release of estradiol compared to the benzoate ester.

Biological Activity and Mechanism of Action

The biological activity and mechanism of action of estradiol pentanoate are identical to those of estradiol benzoate, as both are converted to estradiol.[8] Estradiol then activates estrogen receptors to modulate gene transcription.[8]

Signaling Pathway

The signaling pathway for estradiol pentanoate is the same as for estradiol benzoate, involving hydrolysis to estradiol and subsequent estrogen receptor activation.

Quantitative Data

| Parameter | Value | Assay System | Reference |

| Pharmacokinetics | |||

| Bioavailability (oral) | 3-5% | Human studies | [11] |

| Elimination half-life (IM injection) | 3.5 days (range 1.2-7.2) | Human studies | [11] |

Experimental Protocols

The experimental protocols for assessing the biological activity of estradiol pentanoate are the same as those described for estradiol benzoate, including competitive estrogen receptor binding assays and in vivo uterotrophic assays.

Component IV: (17β)-17-((1-oxoheptyl)oxy)androst-4-en-3-one (Testosterone Enanthate)

Testosterone enanthate is a prodrug of the natural androgen, testosterone.[12] In the context of this compound, the inclusion of an androgen may seem counterintuitive for lactation suppression. However, androgens can have antigonadotropic effects and may also counteract some of the estrogenic side effects.

Biological Activity and Mechanism of Action

Testosterone enanthate is hydrolyzed in the body to testosterone. Testosterone then binds to and activates the androgen receptor (AR), a nuclear receptor that functions as a ligand-dependent transcription factor.[13][14] The testosterone-AR complex translocates to the nucleus and binds to androgen response elements (AREs) in the promoter regions of target genes, thereby regulating their transcription.[14] This leads to the development and maintenance of male secondary sexual characteristics and has anabolic effects on muscle and bone.[13]

Signaling Pathway

The signaling pathway of testosterone enanthate is initiated by its conversion to testosterone and subsequent activation of the androgen receptor.

Quantitative Data

| Parameter | Value | Assay System | Reference |

| Pharmacokinetics | |||

| Elimination half-life (IM) | 4-5 days | Human studies | [12] |

| In Vitro Effects | |||

| Maximum tolerated dose in MG-63 cells (24h) | 100 µM | Human osteoblast-like cells | [15] |

Experimental Protocols

Androgen Receptor Binding Assay:

Similar to the estrogen receptor binding assay, a competitive binding assay can be used to determine the affinity of testosterone for the androgen receptor. This is typically done using cells or tissues expressing the AR and a radiolabeled androgen, such as [3H]-dihydrotestosterone (DHT).

In Vivo Androgenic and Anabolic Activity Assays:

The classic Hershberger assay is used to assess both the androgenic and anabolic activities of compounds. In castrated male rats, the weights of androgen-dependent tissues, such as the seminal vesicles and prostate (androgenic activity), and the levator ani muscle (anabolic activity), are measured after treatment with the test compound.

Synthesis of the Constituent Compounds

The synthesis of these steroid derivatives typically involves the modification of a common steroid backbone.

General Synthesis Workflow

Synthesis of (17α)-17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one: This can be synthesized from a 19-nor-steroid precursor. The 17-hydroxyl group is acetylated, and the 20-yne group is introduced.

Synthesis of (17β)-17-Hydroxyestra-1,3,5(10)-trien-3-yl Benzoate and (17β)-3-Hydroxyestra-1,3,5(10)-trien-17-yl Pentanoate: These are typically synthesized from estradiol. Esterification of the 3-hydroxyl group with benzoyl chloride or the 17-hydroxyl group with pentanoyl chloride, respectively, yields the final products. Protection of one hydroxyl group may be necessary to achieve regioselectivity.

Synthesis of (17β)-17-((1-oxoheptyl)oxy)androst-4-en-3-one: This is synthesized from testosterone by esterification of the 17β-hydroxyl group with heptanoyl chloride.

Conclusion

This compound was a combination hormonal therapy designed for the suppression of lactation. Its efficacy was derived from the synergistic and complementary actions of its four steroidal components. The progestin and estrogens likely acted centrally to suppress prolactin, while the androgen may have contributed to this effect and potentially mitigated some estrogenic side effects. This review has provided a detailed overview of the individual components, their mechanisms of action, and the experimental methodologies used for their characterization. This information serves as a valuable resource for researchers in the fields of steroid pharmacology and drug development.

References

- 1. 3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17beta-yl pentanoate | C23H30O3 | CID 71315313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and properties of benzo [d,e]estra-1,3,5(10)-triene-3, 17 beta-diol 17-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Norethindrone Acetate? [synapse.patsnap.com]

- 4. Progesterone receptor - Wikipedia [en.wikipedia.org]

- 5. The effect of Norethisterone acetate on the uterus of albino rats: histological, histochemical and ultrastructure study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Treatments for suppression of lactation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Modulation of Several Responses to Stress by Estradiol Benzoate and Selective Estrogen Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buy 17β-Hydroxyestra-1,3,5(10)-Trien-3-Yl Pentanoate Online | Advent [adventchembio.com]

- 11. researchgate.net [researchgate.net]

- 12. Testosterone enanthate - Wikipedia [en.wikipedia.org]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. Androgen receptor - Wikipedia [en.wikipedia.org]

- 15. chembk.com [chembk.com]

Ablacton: A Technical Review of its Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is a technical summary based on available historical data. Ablacton is an older combination hormonal therapy that is no longer in widespread use due to safety concerns. This document is intended for informational and research purposes only and should not be construed as a recommendation for its use.

Introduction

This compound was an injectable combination hormone product historically used for the suppression of postpartum lactation.[1][2][3] Its use has been largely discontinued due to the emergence of safer alternatives and a greater understanding of the risks associated with its hormonal components. This guide provides a detailed overview of the available information regarding the safety and toxicity profile of this compound.

Composition

This compound was formulated as an intramuscular injection in an oil solution. The exact composition included a combination of estrogens, a progestin, and an androgen:

Mechanism of Action

The mechanism of action of this compound in suppressing lactation is not detailed in specific studies of the combination product itself. However, it can be inferred from the physiological effects of its hormonal components. Postpartum lactation is primarily stimulated by the hormone prolactin. The combination of estrogens, progestins, and androgens in this compound likely suppressed lactation by interfering with the normal hormonal feedback loops that support milk production. High levels of estrogen and progesterone can inhibit the secretion of prolactin from the pituitary gland.

Safety and Toxicity Profile

| Parameter | Observation |

| Primary Safety Concern | Increased risk of thromboembolism due to the estrogen components.[5] |

| Regulatory Status | An application for this compound was refused on the grounds that any potential benefits were outweighed by the risks.[2][3] |

| Reported Tolerance | In a study involving 59 postpartum and post-curettage patients, tolerance to the medication was reported as "very good".[1] |

| Adverse Effects | Specific adverse event data for this compound is limited. However, side effects associated with its components can be inferred. For instance, bromocriptine, another lactation suppressant, is associated with nausea, vomiting, headache, and dizziness.[5] Hormonal therapies can also cause a range of side effects including mood changes and fluid retention. |

Efficacy in Lactation Suppression

Available data suggests that this compound was effective in suppressing lactation, although potentially less so than other agents.

| Study Population | Outcome |

| 59 postpartum and post-curettage patients | Primary Suppression: Excellent results in 83.5% of cases, good in 10.0%, and poor in 2.5%.[1]Secondary Suppression: Excellent results in all cases.[1] |

| Comparative Study | Bromocriptine was found to be significantly more effective in suppressing milk secretion and breast engorgement than this compound.[6] |

Experimental Protocols

Detailed experimental protocols for preclinical toxicology studies or clinical safety trials of this compound are not described in the available literature. The provided information is largely from clinical use reports and comparative studies that focus on efficacy.

Conclusion

This compound is a historical combination hormonal therapy that was used for lactation suppression. While it demonstrated efficacy, its use has been superseded by safer alternatives. The primary safety concern is the risk of thromboembolism associated with its estrogen components, a risk that is now considered to outweigh the benefits for this indication. The lack of detailed, modern safety and toxicity data underscores the shift in regulatory and clinical standards for pharmaceutical products.

References

- 1. researchgate.net [researchgate.net]

- 2. immdsreview.org.uk [immdsreview.org.uk]

- 3. immdsreview.org.uk [immdsreview.org.uk]

- 4. Norethisterone acetate - Wikipedia [en.wikipedia.org]

- 5. Drugs Commonly Used in OB-GYN - Department of Obstetrics and Gynecology Faculty of Medicine Chiang Mai University [w1.med.cmu.ac.th]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

In Silico Frontier: A Technical Guide to Modeling Ablacton Interactions

For Immediate Release

[City, State] – December 13, 2025 – In a significant step forward for computational drug discovery, this technical whitepaper provides an in-depth guide to the in silico modeling of Ablacton and its interactions with key biological targets. Tailored for researchers, scientists, and drug development professionals, this document outlines the methodologies and presents the foundational data necessary to computationally investigate the components of this compound, a formulation comprising a steroidal mixture.

This compound is a composite of four distinct steroidal compounds. Understanding the individual contributions of these components to the overall biological effect is paramount for targeted drug development and a comprehensive understanding of its mechanism of action. This guide focuses on the interactions of these components with their primary physiological targets: the androgen receptor (AR), the estrogen receptor (ER), and the progesterone receptor (PR).

Quantitative Data Summary of this compound Components

The efficacy of any therapeutic agent is fundamentally linked to its binding affinity for its biological target. The following tables summarize the available quantitative binding data for the constituent compounds of this compound and their primary receptors. Where direct experimental data for a specific component is limited, data from closely related structural analogs is provided to offer a scientifically grounded estimation of binding affinity.

Table 1: Binding Affinities of this compound Components to the Androgen Receptor (AR)

| Compound Name (Component of this compound) | IUPAC Name | Binding Affinity (Ki, nM) | Reference Compound |

| Testosterone Enanthate | [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate | ~29.4[1] | Dihydrotestosterone (DHT) |

| Norethisterone Acetate | [(8R,9S,10R,13S,14S)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | 21.9[2] | Dihydrotestosterone (DHT) |

Table 2: Binding Affinities of this compound Components to the Estrogen Receptor (ER)

| Compound Name (Component of this compound) | IUPAC Name | Binding Affinity (IC50, nM) | Receptor Subtype | Reference Compound |

| Estradiol Benzoate | [(13S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate | ~10[3] | ERα | Estradiol |

| Estradiol Valerate | [(13S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate | ~50 (low affinity)[4] | ERα | Estradiol |

Table 3: Binding Affinities of this compound Components to the Progesterone Receptor (PR)

| Compound Name (Component of this compound) | IUPAC Name | Binding Affinity (Ki, nM) | Reference Compound |

| Norethisterone Acetate | [(8R,9S,10R,13S,14S)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | Data not readily available | Progesterone |

Note: The binding affinity of Norethisterone Acetate to the Progesterone Receptor is well-established, though a precise Ki value was not found in the immediate search. It is a potent progestin.[5]

Experimental Protocols for In Silico Modeling

The following sections detail the methodologies for key in silico experiments to investigate the interactions of this compound's components with their respective nuclear hormone receptors.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6][7]

Protocol:

-

Receptor Preparation:

-

Obtain the 3D crystal structure of the target receptor (AR, ER, or PR) from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH of 7.4.

-

Energy minimize the receptor structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Generate the 3D structures of the individual this compound components.

-

Assign partial charges and define rotatable bonds.

-

Energy minimize the ligand structures.

-

-

Docking Simulation:

-

Define the binding site on the receptor, typically based on the location of the co-crystallized native ligand or through binding site prediction algorithms.

-

Perform the docking using a suitable algorithm (e.g., AutoDock Vina, GOLD, Glide).

-

Generate a set of possible binding poses for each ligand.

-

-

Analysis:

-

Rank the docking poses based on their scoring functions, which estimate the binding affinity.

-

Analyze the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the top-ranked poses.

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological environment.[8][9][10]

Protocol:

-

System Setup:

-

Use the top-ranked docked pose from the molecular docking experiment as the starting structure.

-

Solvate the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Minimization and Equilibration:

-

Perform energy minimization of the entire system to remove bad contacts.

-

Gradually heat the system to the desired temperature (e.g., 310 K) under constant volume (NVT ensemble).

-

Equilibrate the system at constant pressure and temperature (NPT ensemble) to ensure the correct density.

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) to observe the stability of the protein-ligand interactions.

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate root-mean-square deviation (RMSD) to assess structural stability.

-

Examine the persistence of key protein-ligand interactions over time.

-

Calculate binding free energies using methods like MM/PBSA or MM/GBSA.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structures of a series of compounds with their biological activities to predict the activity of new compounds.[8][11][12][13]

Protocol:

-

Data Collection:

-

Compile a dataset of steroidal compounds with known binding affinities to the target receptor.

-

-

Descriptor Calculation:

-

Calculate molecular descriptors for each compound, which are numerical representations of their structural and physicochemical properties.

-

-

Model Building:

-

Divide the dataset into a training set and a test set.

-

Use a statistical method (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a model that relates the descriptors to the binding affinities for the training set.

-

-

Model Validation:

-

Use the test set to validate the predictive power of the QSAR model.

-

-

Prediction:

-

Use the validated model to predict the binding affinities of the this compound components.

-

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the steroid hormone signaling pathway and a typical in silico modeling workflow.

This technical guide provides a foundational framework for the in silico investigation of this compound's components. By leveraging these computational methodologies, researchers can gain a deeper understanding of the molecular interactions driving the biological activity of this complex steroidal mixture, ultimately accelerating the path toward more targeted and effective therapeutic strategies.

References

- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]

- 4. Estradiol valerate - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Data-Driven Ensemble Docking to Map Molecular Interactions of Steroid Analogs with Hepatic Organic Anion Transporting Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.bond.edu.au [pure.bond.edu.au]

- 8. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 9. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 10. youtube.com [youtube.com]

- 11. QSAR Models for Reproductive Toxicity and Endocrine Disruption Activity [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. In Silico Modeling Method for Computational Aquatic Toxicology of Endocrine Disruptors: A Software-Based Approach Using QSAR Toolbox [jove.com]

Methodological & Application

No Publicly Available Data on "Ablacton" for Cell Culture Applications

Extensive searches for "Ablacton" in the context of cell culture experimental protocols, signaling pathways, and related biological data did not yield any specific, publicly available scientific information. The term "this compound" does not appear in scientific literature databases as a compound, experimental protocol, or signaling pathway related to cell culture.

One publicly available chemical database, PubChem, lists a substance named "this compound".[1] However, this entry describes a mixture of steroidal compounds and provides no information on its biological activity or use in cell culture experiments.[1]

It is possible that "this compound" is a novel or proprietary compound, an internal project name, or a misspelling of another agent. For instance, the term could be a typographical error for "Aldactone," the brand name for spironolactone, a medication that acts as an aldosterone antagonist.[2][3] Spironolactone's mechanism of action involves blocking mineralocorticoid receptors and to a lesser extent, androgen receptors.[4][5]